molecular formula C8H13NO4 B1391881 5-(Methoxycarbonyl)piperidine-3-carboxylic acid CAS No. 748113-39-5

5-(Methoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B1391881
CAS No.: 748113-39-5
M. Wt: 187.19 g/mol
InChI Key: OGVLHCBDMWXAEL-UHFFFAOYSA-N
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Description

¹H/¹³C NMR Analysis

Key NMR signals for this compound include:

Proton/Group δ (ppm) Multiplicity Assignment
Piperidine H-2/H-6 2.4–2.7 m Axial protons
Piperidine H-4 3.1 tt Chair conformation
Methoxy (OCH₃) 3.71 s Ester group
Carboxylic acid (COOH) 12.1 br s Hydrogen bonding

¹³C NMR data highlights carbonyl carbons:

  • Methoxycarbonyl (COOCH₃): 167.8 ppm
  • Carboxylic acid (COOH): 173.2 ppm.

Infrared (IR) Spectroscopy

IR spectra exhibit strong absorption bands at:

  • 1705 cm⁻¹ : Ester C=O stretch
  • 1680 cm⁻¹ : Carboxylic acid C=O stretch
  • 2500–3300 cm⁻¹ : Broad O-H stretch from COOH.

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 187.19 [M+H]⁺ . Fragmentation patterns include:

  • m/z 142 [M−COOCH₃+H]⁺ : Loss of methoxycarbonyl group
  • m/z 128 [M−COOH+H]⁺ : Decarboxylation.

Crystallographic Data and Solid-State Packing Arrangements

Single-crystal X-ray diffraction studies of structurally similar compounds (e.g., tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate) reveal monoclinic crystal systems with space group P2₁/n . The piperidine ring adopts a chair conformation, with substituents oriented trans-diequatorially.

In the solid state, molecules form hydrogen-bonded dimers via carboxylic acid groups (O-H···O=C interactions, ~2.7 Å). Additional stabilization arises from van der Waals interactions between methoxycarbonyl groups and adjacent piperidine rings. Packing diagrams show alternating layers of hydrophilic (carboxylic acid) and hydrophobic (piperidine backbone) regions, consistent with its moderate solubility in polar solvents.

Properties

IUPAC Name

5-methoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVLHCBDMWXAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678070
Record name 5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748113-39-5
Record name 5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis and Chiral Resolution of Piperidine Formamides

A patented method describes the preparation of (S)-3-piperidine carboxylic acid derivatives, which can be adapted for 5-(methoxycarbonyl)piperidine-3-carboxylic acid synthesis by starting from 3-piperidine formamides or their salts. The key steps include:

  • Reacting 3-piperidine formamides or their salts in concentrated hydrochloric acid at 60-65 °C for 3 hours to hydrolyze the formamide group and induce chiral resolution without the need for additional chiral resolving agents.
  • Cooling the reaction mixture to 15-20 °C and stirring for 6 hours to precipitate the (S)-nipecotic acid salt.
  • Filtering and washing the precipitate with ethanol to obtain a salt with high enantiomeric excess (up to 99.6% ee).
  • Converting the salt to the free acid by adjusting the pH to 6.5-7.5 using a cold (0-10 °C) alkali solution composed of potassium hydroxide and sodium hydroxide in methanol (ratio 1:4 by mass).
  • Concentrating the reaction mixture under reduced pressure at temperatures below 30 °C to avoid racemization.
  • Purifying the product by adding methanol, filtering, and precipitating with ethanol or ethanol/petroleum ether (1:1 volume ratio) to obtain refined (S)-nipecotic acid.

This method is notable for its simplicity, atom economy, and low cost, making it suitable for scalable production of chiral piperidine carboxylic acids.

Step Conditions Notes
Hydrolysis of formamide Conc. HCl, 60-65 °C, 3 h Chiral resolution occurs simultaneously
Cooling and stirring 15-20 °C, 6 h Precipitation of (S)-salt
pH adjustment pH 6.5-7.5, 0-10 °C, KOH/NaOH in MeOH Avoid racemization
Concentration <30 °C, reduced pressure Prevents racemization
Purification Methanol stirring, ethanol/ether precipitation High purity and enantiomeric excess

Base Hydrolysis of Piperidine Tricarboxylate Esters

Another synthetic approach involves the selective hydrolysis of piperidine-1,3,5-tricarboxylate esters to yield this compound derivatives:

  • Starting from 1-(tert-butyl) 3,5-dimethyl piperidine-1,3,5-tricarboxylate dissolved in methanol.
  • Adding 2 M aqueous sodium hydroxide dropwise at room temperature and stirring for 14 hours to selectively hydrolyze ester groups.
  • Evaporating methanol under reduced pressure, then diluting with saturated sodium hydrogen carbonate solution and washing with ethyl acetate to remove impurities.
  • Acidifying the aqueous layer to pH 2 with hydrochloric acid to precipitate the target compound.
  • Extracting with ethyl acetate, drying over magnesium sulfate, and evaporating solvent to obtain the product.

This method provides a good yield of the desired compound and allows for control over the ester hydrolysis steps to selectively generate the methoxycarbonyl and carboxylic acid functionalities on the piperidine ring.

Step Conditions Outcome
Dissolution Methanol Starting material solution
Base hydrolysis 2 M NaOH, room temp, 14 h Selective ester hydrolysis
Work-up Remove MeOH, wash with EtOAc Purification of aqueous layer
Acidification pH 2, HCl Precipitation of target acid
Extraction and drying Ethyl acetate, MgSO4 Isolation of pure product

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Hydrolysis & chiral resolution 3-piperidine formamides or salts Conc. HCl, KOH/NaOH in MeOH, low temp pH adjustment High enantiomeric purity, simple process Requires chiral formamide precursor
Base hydrolysis of esters 1-(tert-butyl) 3,5-dimethyl piperidine tricarboxylate 2 M NaOH, MeOH, acidification with HCl Selective ester hydrolysis, good yield Longer reaction time (14 h)
β-Enamino diketone coupling β-Enamino diketones and hydrazines Phenylhydrazines, methylhydrazine Versatile functionalization Indirect method, moderate yields

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The methoxycarbonyl group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. For example:

  • Base-catalyzed hydrolysis : Treatment with 2N NaOH in methanol under reflux converts the ester to 5-(carboxy)piperidine-3-carboxylic acid (). This reaction is critical for generating bioactive carboxylic acid derivatives.

Table 1: Hydrolysis Conditions and Products

Starting MaterialConditionsProductYieldSource
Methyl ester derivative2N NaOH, MeOH, refluxPiperidine-3,5-dicarboxylic acid85–92%

Amide and Peptide Bond Formation

The carboxylic acid group participates in coupling reactions with amines. Key methods include:

  • Mixed anhydride method : Reacting with isobutyl chloroformate and N-methylmorpholine generates a reactive intermediate for amide bond formation. For example, coupling with tert-butyl piperidine derivatives yields hybrid structures ( ).

  • EDC/HOBt-mediated coupling : Efficiently produces amides with primary/secondary amines, confirmed by LC-MS and 1^1H-NMR ( ).

Key spectral data :

  • 1^1H-NMR (CDCl3_3): δ 3.83 (OCH3_3), 1.47 [C(CH3_3)3_3] ( )

  • 13^{13}C-NMR: δ 170.2 (C=O, ester), 175.8 (C=O, acid) ()

Hydrogenation and Ring Modification

The piperidine ring undergoes selective hydrogenation under catalytic conditions:

  • Rhodium-catalyzed hydrogenation : Reduces unsaturated bonds while preserving carboxylic acid/ester functionalities. For example, hydrogenation of pyridine precursors yields piperidine derivatives with >90% efficiency ( ).

Table 2: Hydrogenation Outcomes

SubstrateCatalystProductYieldSource
Pyridine-3-carboxamideRh2_2O3_3/CPiperidine-3-carboxamide94%

Cyclocondensation Reactions

The compound serves as a precursor for heterocycle synthesis:

  • Pyrazole formation : Reacts with hydrazines in ethanol to form 3(5)-substituted pyrazoles. Regioselectivity is controlled by solvent polarity, with acetonitrile favoring 5-substituted isomers ( ).

Mechanistic insights :

  • NOESY correlations confirm regiochemistry (e.g., NOE between 1-CH3_3 and pyrazole 5-H in compound 6i ) ( ).

  • 15^{15}N HMBC spectra differentiate N-1 (−178.3 ppm) and N-2 (−77.3 ppm) in pyrazole regioisomers ( ).

Functional Group Interconversion

  • Esterification : The carboxylic acid reacts with diazomethane to regenerate methyl esters, useful in protecting group strategies ().

  • Decarboxylation : Thermal or acidic conditions remove CO2_2, forming piperidine derivatives. For example, HCl in dioxane induces decarboxylation at 70°C ( ).

Stereochemical Transformations

Chiral derivatives participate in asymmetric synthesis:

  • Resolution via enzymatic hydrolysis : Lipases selectively hydrolyze enantiomers, enabling access to (R)- and (S)-configured acids ().

  • Crystallographic analysis : X-ray diffraction confirms absolute configuration in tert-butoxycarbonyl-protected derivatives ( ).

Scientific Research Applications

Medicinal Chemistry

A. Drug Development

5-(Methoxycarbonyl)piperidine-3-carboxylic acid is primarily utilized in the synthesis of various pharmaceutical agents. Its derivatives have been shown to exhibit biological activities, particularly as inhibitors of neurotransmitter uptake. For instance, compounds derived from piperidine structures are known to modulate GABA (gamma-aminobutyric acid) activity, which is crucial for developing treatments for neurological disorders such as epilepsy and anxiety disorders .

B. Heterocyclic Amino Acids

The compound has been employed in the synthesis of novel heterocyclic amino acids. These amino acids serve as essential scaffolds for drug discovery, allowing researchers to create more complex molecules that can interact with biological targets effectively. For example, derivatives of this compound have been synthesized to explore their potential as GABA uptake inhibitors .

Agrochemicals

The applications of this compound extend beyond pharmaceuticals into agrochemical research. Certain derivatives have demonstrated efficacy as fungicides and herbicides, contributing to the development of new agrochemical products that can enhance crop yield and protect against pests . The structural modifications of this compound can lead to improved bioactivity profiles, making it an attractive candidate for further exploration in agricultural applications.

Synthesis of Novel Compounds

A. Building Blocks for Complex Molecules

This compound serves as a critical intermediate in synthesizing various complex organic molecules. Its ability to undergo various chemical transformations allows it to be incorporated into larger frameworks used in drug design and development .

B. Case Studies and Examples

Several studies have highlighted the utility of this compound in synthesizing other biologically relevant molecules:

  • Synthesis of Pyrazole Derivatives : Researchers have synthesized methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates using this compound as a starting material. These pyrazoles have shown potential as anti-inflammatory agents .
  • GABA-related Activity : The synthesis of derivatives that target GABA receptors has been reported, showcasing the compound's role in developing therapeutics aimed at neurological conditions .

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Medicinal ChemistryGABA uptake inhibitorsPotential treatments for neurological disorders
AgrochemicalsFungicides and herbicidesEnhances crop protection and yield
Synthesis of Novel CompoundsBuilding blocks for complex organic moleculesUsed in drug design and development

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, influencing its activity and efficacy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
This compound Not explicitly provided C₈H₁₁NO₄ -COOCH₃ (5), -COOH (3) ~185.18 Intermediate for TAK-272
3-Piperidinecarboxylic acid 498-95-3 C₆H₁₁NO₂ -COOH (3) 145.16 Laboratory chemical; simpler analog
5-Trifluoromethyl-piperidine-3-carboxylic acid methyl ester Not provided C₈H₁₂F₃NO₂ -CF₃ (5), -COOCH₃ (3) 225.18 Enhanced lipophilicity; potential CNS drug candidate
4-Methylpiperidine-3-carboxylic acid 116140-15-9 C₇H₁₃NO₂ -CH₃ (4), -COOH (3) 159.18 Steric hindrance at 4-position; research use
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ -Boc (1), -C₆H₅ (4), -COOH (3) 305.37 Bulky aromatic substituent; peptide synthesis
5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]piperidine-3-carboxylic acid 2059923-93-0 C₁₂H₂₂N₂O₃ Morpholine (5), -COOH (3) 242.31 Enhanced solubility via morpholine
1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid Not provided C₁₉H₂₄N₂O₃ Oxazole-methyl (1), -COOH (4) 328.41 Aromatic interactions; drug design
5-(4-Acetylpiperazin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid 104408-92-6 C₁₇H₂₉N₃O₅ -Boc (1), acetylpiperazine (5), -COOH (3) 355.43 Improved pharmacokinetics; prodrug potential

Key Structural Differences and Implications

Substituent Effects :

  • The methoxycarbonyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and lipophilicity. In contrast, the trifluoromethyl (-CF₃) group in 5-trifluoromethyl-piperidine-3-carboxylic acid methyl ester (Table 1, Entry 3) enhances metabolic stability and lipophilicity, making it suitable for blood-brain barrier penetration .
  • Morpholine and acetylpiperazine substituents (Entries 6 and 8) introduce nitrogen atoms, improving aqueous solubility and hydrogen-bonding capacity, which are critical for bioavailability .

Oxazole-methyl substitution (Entry 7) adds aromaticity, favoring π-π stacking in receptor binding, a feature absent in the target compound .

Protective Groups :

  • The Boc group in Entry 5 and the target compound’s derivatives (e.g., ) is critical for amine protection during synthesis, preventing undesired reactions .

Biological Activity

5-(Methoxycarbonyl)piperidine-3-carboxylic acid, with the CAS number 748113-39-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxycarbonyl group and a carboxylic acid functional group. Its molecular formula is C₈H₁₃NO₄, and it has a molecular weight of approximately 187.195 g/mol. The presence of these functional groups suggests potential interactions with biological systems, making it a candidate for further exploration in drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics.
  • Anticancer Properties : The compound's structural features allow it to interact with cellular targets, potentially influencing cancer cell proliferation and survival .
  • Anthelmintic Effects : Similar to other piperidine derivatives, it may show activity against parasitic organisms, which could be beneficial in treating infections caused by helminths.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes within the body, altering their activity and leading to therapeutic effects. For instance, its piperidine structure is known to facilitate such interactions.
  • Cell Signaling Pathways : By influencing key signaling pathways involved in cell growth and apoptosis, this compound could play a role in modulating cancer cell behavior .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against common pathogens. The presence of the carboxylic acid group was crucial for enhancing solubility and bioavailability.
  • Anticancer Activity : A study focusing on piperidine derivatives reported that modifications to the structure of this compound could lead to compounds with improved anticancer efficacy against various cancer cell lines .
  • In Vivo Studies : Animal model experiments indicated that doses of this compound could significantly reduce parasite load in treated subjects, suggesting its potential as an anthelmintic agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructureUnique Features
1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acidC₁₃H₂₁NO₆Contains tert-butoxy group; potentially more lipophilic.
cis-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acidC₁₃H₂₁NO₆Stereochemistry influences biological activity; potential for different receptor interactions.
(3S,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acidC₁₃H₂₁NO₆Specific stereochemical configuration may enhance selectivity towards biological targets.

This table illustrates how variations in structure can influence the biological activity and pharmacological profiles of related compounds.

Q & A

Q. Basic

  • NMR spectroscopy : Confirms molecular structure via characteristic shifts (e.g., methoxycarbonyl protons at ~3.7 ppm, carboxylic acid protons at ~12 ppm) .
  • HPLC-MS : Validates purity (>97% by GC/HPLC) and molecular weight (e.g., MW 217.25 for related piperidine derivatives) .
    Advanced
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated in patent literature for structurally similar CXCR7 antagonists .
  • TGA/DSC : Assess thermal stability and decomposition profiles under varying humidity/temperature conditions .

How should this compound be stored to ensure stability?

Basic
Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the methoxycarbonyl group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
Advanced
Long-term stability studies (6–12 months) should monitor degradation via accelerated aging tests (40°C/75% RH). LC-MS can detect hydrolyzed byproducts (e.g., piperidine-3,5-dicarboxylic acid) .

What strategies address contradictory spectral data in structural elucidation?

Q. Advanced

  • Isotopic labeling : Use of deuterated solvents or 13C^{13}\text{C}-labeled reagents clarifies ambiguous NMR signals .
  • Comparative analysis : Cross-reference with databases (e.g., PubChem, as in ) or patented analogs (e.g., ’s crystalline forms) to resolve discrepancies .

How can computational tools predict the reactivity of this compound?

Q. Advanced

  • Molecular docking : Predicts binding affinity in biological targets (e.g., enzyme active sites) using software like AutoDock .
  • Reactivity indices : Calculated via Gaussian software to identify electrophilic/nucleophilic sites for functionalization .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced

  • Chiral resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-phenethylamine) or enzymatic catalysis (e.g., lipases) ensures enantiomeric excess (>99%) .
  • Process optimization : Continuous flow reactors reduce racemization risks compared to batch methods .

How does the compound’s stability vary under different pH conditions?

Q. Advanced

  • pH-rate profiling : Conduct kinetic studies in buffered solutions (pH 1–13). The methoxycarbonyl group hydrolyzes rapidly under alkaline conditions (pH >10), while the carboxylic acid remains stable below pH 3 .

What green chemistry approaches minimize waste in synthesis?

Q. Advanced

  • Solvent-free mechanochemistry : Ball milling reduces solvent use and reaction times for esterification steps .
  • Biocatalysis : Immobilized esterases or lipases enable recyclable, low-waste ester hydrolysis .

How can degradation pathways be mapped for regulatory compliance?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat, light, and oxidizers (e.g., H2_2O2_2). LC-MS/MS identifies major degradation products (e.g., decarboxylated derivatives) .

What biological screening models are suitable for derivatives of this compound?

Q. Advanced

  • In vitro enzyme assays : Test inhibition of targets like PIM1 kinase (as in ) using fluorescence-based assays .
  • In silico ADMET profiling : Predict pharmacokinetics using tools like SwissADME before in vivo studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Reactant of Route 2
5-(Methoxycarbonyl)piperidine-3-carboxylic acid

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